2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one
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Overview
Description
2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is an organic compound with a unique structure that includes a dioxin ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acids with acetylenic esters. This reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . The reaction conditions are crucial for achieving high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of β-dicarbonyl compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is a precursor in the synthesis of various drug intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one involves its ability to act as a precursor to reactive intermediates such as acetylketene . These intermediates can undergo further reactions to form a variety of products. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is structurally similar and is used as a building block in organic synthesis.
Diketene-acetone adduct: This compound is a stabilized form of diketene and can be used in similar reactions.
Uniqueness
2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and materials.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2,2,8-trimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C11H12O3/c1-7-5-4-6-8-9(7)13-11(2,3)14-10(8)12/h4-6H,1-3H3 |
InChI Key |
QSWBPMZFVPTBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)OC(O2)(C)C |
Origin of Product |
United States |
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